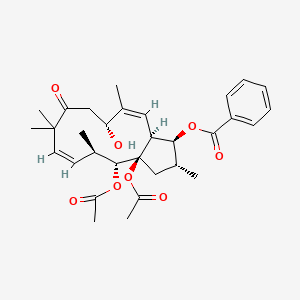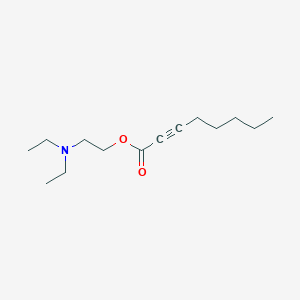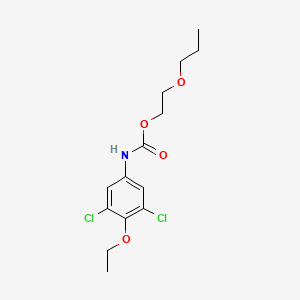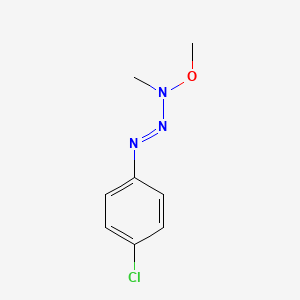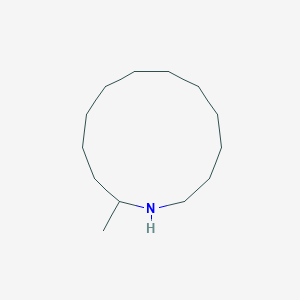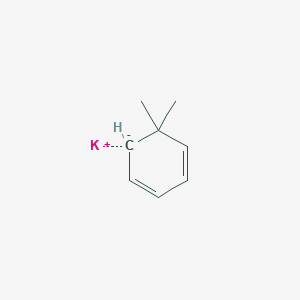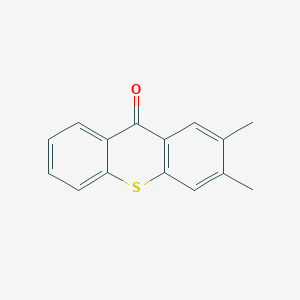
2,3-Dimethyl-9H-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used as photoinitiators in various polymerization processes. The compound’s structure consists of a thioxanthone core with two methyl groups attached at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the reaction of 2,3-dimethylphenol with thiosalicylic acid under acidic conditions to form the thioxanthone core. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2,3-Dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone to its corresponding thioxanthene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thioxanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones with different functional groups.
科学的研究の応用
2,3-Dimethyl-9H-thioxanthen-9-one has several applications in scientific research:
作用機序
The mechanism of action of 2,3-Dimethyl-9H-thioxanthen-9-one primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then transfer energy to other molecules, initiating polymerization reactions. The compound’s high triplet energy and long triplet lifetime make it particularly effective in these processes .
類似化合物との比較
Similar Compounds
- 2,7-Dimethoxy-9H-thioxanthen-9-one
- 2,4-Diethyl-9H-thioxanthen-9-one
- Isopropyl thioxanthone (ITX)
Uniqueness
2,3-Dimethyl-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to other thioxanthones, it offers a balance of high reactivity and stability, making it suitable for various applications in photopolymerization and photodynamic therapy .
特性
CAS番号 |
81877-48-7 |
|---|---|
分子式 |
C15H12OS |
分子量 |
240.3 g/mol |
IUPAC名 |
2,3-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12OS/c1-9-7-12-14(8-10(9)2)17-13-6-4-3-5-11(13)15(12)16/h3-8H,1-2H3 |
InChIキー |
RVABTWZCMKSODQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)SC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


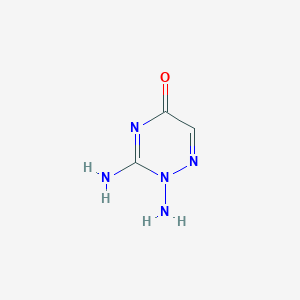
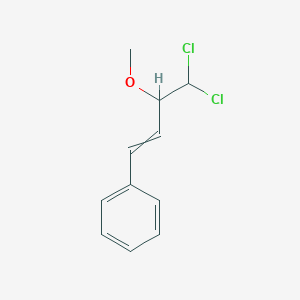
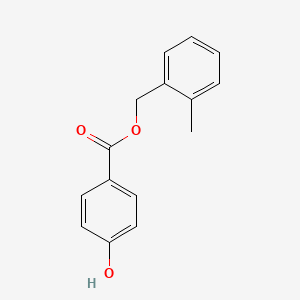

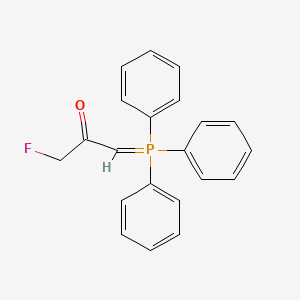
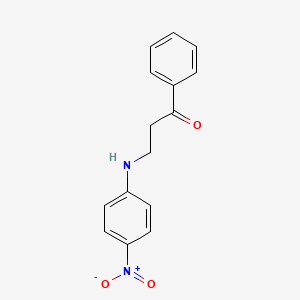
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
